6-Phosphogluconic acid (trisodium)
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Overview
Description
6-Phosphogluconic acid (trisodium) is a phosphorylated sugar acid that plays a crucial role in the pentose phosphate pathway and the Entner-Doudoroff pathway. It is an intermediate in these metabolic pathways and is involved in the oxidative phase of the pentose phosphate pathway, where it is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase. It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phosphogluconic acid (trisodium) can be synthesized enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to 6-phosphogluconic acid using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase . The trisodium salt form is obtained by neutralizing the acid with sodium hydroxide or sodium carbonate, followed by crystallization .
Industrial Production Methods: Industrial production of 6-phosphogluconic acid (trisodium) typically involves large-scale enzymatic processes, ensuring high purity and yield. The enzymatic method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Phosphogluconic acid (trisodium) undergoes several types of chemical reactions, including:
Oxidation: It is oxidized to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH.
Common Reagents and Conditions:
Oxidation: Requires phosphogluconate dehydrogenase and NADP+ as a cofactor.
Dehydration: Requires 6-phosphogluconate dehydratase.
Major Products:
Oxidation: Ribulose 5-phosphate and NADPH.
Dehydration: 2-Keto-3-deoxy-6-phosphogluconate.
Scientific Research Applications
6-Phosphogluconic acid (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
6-Phosphogluconic acid (trisodium) exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process. NADPH is a crucial cofactor in reductive biosynthesis and antioxidant defense . The compound also acts as a competitive inhibitor of phosphoglucose isomerase, affecting glucose metabolism .
Comparison with Similar Compounds
Glucose-6-phosphate: Another intermediate in the pentose phosphate pathway.
Ribulose 5-phosphate: The product of 6-phosphogluconic acid oxidation.
2-Keto-3-deoxy-6-phosphogluconate: A product of 6-phosphogluconic acid dehydration in the Entner-Doudoroff pathway.
Uniqueness: 6-Phosphogluconic acid (trisodium) is unique due to its dual role in both the pentose phosphate pathway and the Entner-Doudoroff pathway. Its ability to produce NADPH, a critical reducing agent, highlights its importance in cellular metabolism and antioxidant defense .
Properties
Molecular Formula |
C6H10Na3O10P |
---|---|
Molecular Weight |
342.08 g/mol |
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t2-,3-,4+,5-;;;/m1.../s1 |
InChI Key |
CBQSOSFCUWVWAQ-CXKLNRRHSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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